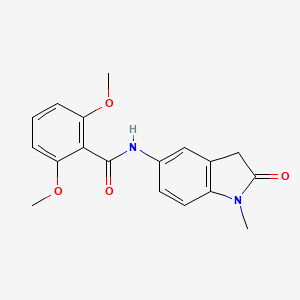

2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-oxoindoline-based acetohydrazides have been synthesized as part of the search for novel small molecules activating procaspase-3 . Another example is the synthesis of 3,3-disubstituted isoindolinones by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .科学的研究の応用

Synthesis and Characterization

- Development of Metal Complexes : Research has shown the synthesis of macrocyclic nickel(II) and copper(II) complexes derived from related compounds, demonstrating applications in the preparation of complex metal structures (Black, Rothnie, & Wong, 1984).

Anticancer and Antioxidant Activities

- Anticancer and Antioxidant Derivatives : A study on N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives highlighted their anticancer and antioxidant activities, emphasizing the therapeutic potential of similar compounds in treating cancer and oxidative stress-related diseases (Gudipati, Anreddy, & Manda, 2011).

Novel Therapeutic Agents

- Synthesis of Anti-Inflammatory and Analgesic Agents : Another research explored the synthesis of novel compounds derived from visnaginone and khellinone, showing potential anti-inflammatory and analgesic properties, which could lead to the development of new drugs for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking and Binding Studies

- Antidopaminergic Properties : The synthesis and evaluation of compounds for their antidopaminergic properties, aimed at developing atypical antipsychotic drugs, showcase the relevance of such molecules in neuropharmacology (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Corrosion Inhibition

- Synthesis for Corrosion Inhibition : The synthesis of certain derivatives has been studied for their application as corrosion inhibitors, highlighting the utility of such compounds in industrial applications to protect metals in acidic media (Aouine, Aarab, Alami, Hallaoui, Touhami, Elachqar, Sfaira, & Faraj, 2011).

Imaging and Diagnostics

- Development of Imaging Agents : Research into the synthesis of fluorine-18 labeled benzamide analogues for positron emission tomography (PET) imaging of sigma2 receptors in solid tumors demonstrates the potential diagnostic applications of related compounds in oncology (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).

作用機序

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of action

The exact mode of action can vary depending on the specific indole derivative and its target. Many indole derivatives work by binding to specific receptors and influencing their activity .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

The result of the action of indole derivatives can vary depending on the specific compound and its target. For example, some indole derivatives have been found to have cytotoxic effects on cancer cells .

特性

IUPAC Name |

2,6-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-20-13-8-7-12(9-11(13)10-16(20)21)19-18(22)17-14(23-2)5-4-6-15(17)24-3/h4-9H,10H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWJCQYARBXBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)